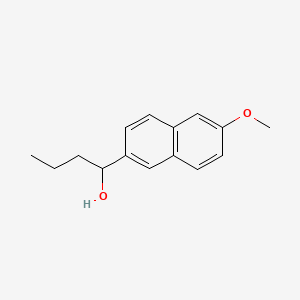

1-(6-Methoxynaphthalen-2-yl)butan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(6-Methoxynaphthalen-2-yl)butan-1-ol is an organic compound with the molecular formula C15H18O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group at the 6-position and a butanol side chain at the 1-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with 6-methoxy-2-naphthaldehyde.

Grignard Reaction: The aldehyde is subjected to a Grignard reaction with butylmagnesium bromide to form the corresponding alcohol.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the process.

Análisis De Reacciones Químicas

Types of Reactions

1-(6-Methoxynaphthalen-2-yl)butan-1-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 1-(6-Methoxynaphthalen-2-yl)butan-1-one or 1-(6-Methoxynaphthalen-2-yl)butanoic acid.

Reduction: Formation of 1-(6-Methoxynaphthalen-2-yl)butane.

Substitution: Formation of various substituted naphthalene derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Synthesis of Complex Organic Molecules

1-(6-Methoxynaphthalen-2-yl)butan-1-ol serves as a valuable building block in organic synthesis. Its structure allows for various chemical modifications, making it useful in the creation of more complex compounds. For instance, it can participate in reactions such as:

- Suzuki-Miyaura Coupling : This reaction is significant for forming biaryl compounds, which are important in pharmaceuticals and materials science.

- Oxidation Reactions : The alcohol group can be oxidized to form ketones or aldehydes, expanding its utility in synthetic pathways.

Biological Applications

2. Biological Activity Studies

Research has explored the biological activities of this compound, particularly its interaction with biological systems. Some key areas include:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, indicating potential use in developing new antibiotics.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases linked to enzyme dysfunction.

Medicinal Applications

3. Potential Therapeutic Uses

The medicinal potential of this compound is under investigation, with several promising avenues:

- Cancer Research : Some studies suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cells through mechanisms related to proteasome inhibition.

- Neuropathic Pain Management : The compound's structural similarity to known analgesics has led researchers to evaluate its effectiveness as a sigma receptor antagonist, which may help alleviate neuropathic pain without the side effects associated with opioids.

Data Tables

Here are summarized findings from various studies regarding the applications of this compound:

Case Studies

Several case studies highlight the practical applications of this compound:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of derivatives of this compound against Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating significant inhibitory effects comparable to standard antibiotics.

- Cancer Research Project : In vitro studies showed that modifications of this compound exhibited cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent.

- Pain Management Trials : Clinical trials assessing the efficacy of sigma receptor antagonists derived from this compound indicated promising results in managing chronic pain conditions, paving the way for further research into non-opioid analgesics.

Mecanismo De Acción

The mechanism of action of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol involves its interaction with various molecular targets and pathways. For instance, it has been shown to modulate the activity of the orphan nuclear receptor Nur77, leading to the induction of apoptosis in cancer cells . The compound can upregulate Nur77 expression and trigger its nuclear export, resulting in cell death.

Comparación Con Compuestos Similares

Similar Compounds

1-(6-Methoxynaphthalen-2-yl)ethanol: A similar compound with an ethanol side chain instead of butanol.

4-(6-Methoxynaphthalen-2-yl)butan-2-ol: Another derivative with a different substitution pattern on the butanol side chain.

Uniqueness

1-(6-Methoxynaphthalen-2-yl)butan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate Nur77 and induce apoptosis in cancer cells sets it apart from other similar compounds .

Actividad Biológica

1-(6-Methoxynaphthalen-2-yl)butan-1-ol, a compound with significant potential in medicinal chemistry, has garnered attention due to its biological activities, particularly in cancer research. This article delves into the synthesis, biological evaluations, and specific activities of this compound, highlighting its role as a potential anti-tumor agent.

Synthesis of this compound

The synthesis of this compound involves several steps starting from 6-methoxy-2-acetonaphthone. The process typically includes the formation of intermediates that are further modified to yield the final product. Characterization methods such as NMR and HRMS are employed to confirm the structure and purity of the synthesized compound.

Key Steps in Synthesis

- Starting Material : 6-methoxy-2-acetonaphthone.

- Reagents : N-dimethylformamide dimethylacetal is commonly used.

- Characterization Techniques :

- 1H-NMR

- 13C-NMR

- High-Resolution Mass Spectrometry (HRMS)

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anti-tumor activity against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), HGC-27 (gastric cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

Case Study: Compound 9h

In a study evaluating a series of derivatives, compound 9h , which incorporates the this compound structure, showed promising results:

- IC50 Values :

- HepG2: 5.1 μM

- A549: 7.3 μM

- MDA-MB231: 4.3 μM

- H460: 9.2 μM

- Normal Cells (MRC-5): >50 μM

The results indicated that compound 9h exhibited selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further development as an anti-cancer agent .

The mechanism by which compound 9h exerts its anti-tumor effects involves:

- Cell Cycle Arrest : Induction of G2/M phase arrest was observed in treated cancer cells.

- Apoptosis Induction : The compound triggers apoptosis through the cleavage of PARP, indicating activation of apoptotic pathways.

- Nur77 Modulation : Compound 9h upregulates Nur77 expression, facilitating nuclear export and subsequent apoptosis in tumor cells .

Summary of Biological Activities

Propiedades

IUPAC Name |

1-(6-methoxynaphthalen-2-yl)butan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-3-4-15(16)13-6-5-12-10-14(17-2)8-7-11(12)9-13/h5-10,15-16H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRVVXQFJBSJFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC2=C(C=C1)C=C(C=C2)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.